molecular formula C25H33N3O3S2 B1677603 Myxothiazol CAS No. 76706-55-3

Myxothiazol

Katalognummer: B1677603
CAS-Nummer: 76706-55-3
Molekulargewicht: 487.7 g/mol
InChI-Schlüssel: XKTFQMCPGMTBMD-ZDBABOMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Myxothiazol can be synthesized through a series of chemical reactions involving thiazole derivatives. The preparation of this compound involves the use of various solvents such as ethanol, methanol, acetone, ethyl acetate, chloroform, and dichloromethane . The compound is typically stored at -20°C under argon to maintain its stability .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Myxococcus fulvus in a controlled environment. The bacterium is grown in a complex medium, and the compound is extracted using organic solvents. The extracted product is then purified through chromatographic techniques to obtain high-purity this compound .

Wissenschaftliche Forschungsanwendungen

Mitochondrial Research

Inhibition of Complex III Activity

Myxothiazol is primarily utilized in mitochondrial research due to its ability to reversibly inhibit complex III activity. In a study involving C57Bl/J6 mice, this compound was administered intraperitoneally at a dose of 0.56 mg/kg every 24 hours. The results demonstrated a significant decrease in complex III activity to 50% of control values within 2 hours post-injection, with minimal histological changes observed in the liver over a four-day period . This model is valuable for investigating mitochondrial dysfunctions and potential therapeutic interventions for mitochondrial diseases.

Case Study: Mitochondrial Hepatopathy

A study explored the use of this compound in creating a mouse model for studying mitochondrial hepatopathies. Researchers assessed various parameters such as histology, lipid content, and gene expression in liver tissues. They found that despite the inhibition of complex III, there were no significant indicators of hepatotoxicity or inflammation after multiple doses, highlighting this compound's utility in pharmacological studies without causing overt toxicity .

Drug-Induced Toxicity Studies

Mitochondrial Toxicity Assessment

This compound has been employed to investigate drug-induced mitochondrial toxicity. For instance, it was shown that this compound can increase superoxide release synergistically when combined with other compounds like triclosan. This indicates its role in elucidating the mechanisms behind mitochondrial toxicity induced by various drugs .

Case Study: Cisplatin-Induced Nephrotoxicity

In studies focused on cisplatin-induced acute kidney injury (AKI), this compound was used to assess its effects on renal function. The findings suggested that this compound could help reveal nephrotoxic mechanisms associated with cisplatin treatment, thereby aiding in the development of protective strategies against drug-induced renal damage .

Steroidogenesis Research

Effects on Leydig Cells

This compound has been shown to influence steroidogenesis in Leydig cells, which are crucial for testosterone production. A study demonstrated that while this compound inhibited luteinizing hormone-mediated testosterone synthesis, it stimulated basal steroidogenesis under certain conditions. This dual effect suggests that this compound can be a valuable tool for dissecting the roles of mitochondria in steroid hormone production .

Antimicrobial Applications

Antibiotic Properties

Recent research has identified new derivatives of this compound with promising antimicrobial activities against various bacterial strains. Extracts from Myxococcus fulvus, which produce myxothiazols, exhibited significant antibacterial effects against pathogens such as Bacillus subtilis and Pseudomonas aeruginosa. The study highlighted the potential of these compounds as novel antibiotics .

Compound Activity Against Bacteria Activity Against Fungi
This compound AYes (Bacillus subtilis)Moderate (Sporobolomyces salmonicolor)
This compound ZYes (Pseudomonas aeruginosa)Strong (Penicillium notatum)
New DerivativesVaries; some show negligible activityN/A

Vergleich Mit ähnlichen Verbindungen

  • Strobilurin A
  • Strobilurin B
  • Oudemansin
  • Antimycin

Biologische Aktivität

Myxothiazol is a notable compound derived from myxobacteria, primarily recognized for its role as an inhibitor of mitochondrial respiratory complex III (CIII). This article examines its biological activity, mechanisms of action, and implications in various biological systems, supported by data tables and case studies.

This compound functions by binding to the ubiquinol oxidation site (Qo site) of CIII, effectively blocking electron transfer from ubiquinol to cytochrome b. This inhibition leads to a decrease in CIII activity, which has significant implications for cellular respiration and reactive oxygen species (ROS) production.

Key Findings:

  • Inhibition of CIII : this compound's inhibition of CIII results in increased upstream reductive capacity and reduced downstream electron flow, affecting mitochondrial function and ROS generation .
  • Impact on Neutrophils : In studies involving neutrophils, this compound treatment resulted in elevated intracellular ROS levels, specifically superoxide and hydrogen peroxide. This increase was linked to diminished activation of the NF-κB pathway and reduced pro-inflammatory cytokine production during lipopolysaccharide (LPS)-induced inflammation .

Biological Activity in Animal Models

Research has demonstrated that this compound can be administered safely in animal models without significant hepatotoxicity or lethality. For instance, a study using C57Bl/J6 mice showed that repeated administration of this compound led to reversible inhibition of CIII activity without overt liver damage.

Study Overview:

  • Dosage : Mice received 0.56 mg/kg of this compound intraperitoneally every 24 hours.
  • Results : A 50% decrease in CIII activity was observed within 2 hours post-injection, with only minor histological changes noted after 74 hours .

Case Studies

  • Acute Lung Injury Model :
    • In a model of acute lung injury induced by E. coli LPS, this compound administration prior to LPS exposure resulted in decreased severity of lung injury. This effect was associated with reduced mitochondrial complex III activity in lung tissues .
  • Antifungal Activity :
    • This compound exhibited cytostatic effects against various fungi, including Candida albicans and Saccharomyces cerevisiae. The inhibitory effect was neutralized by glucose supplementation, indicating a potential metabolic interaction .

Table 1: Summary of this compound's Effects on Mitochondrial Function

StudyModelDosageObserved Effects
Mice0.56 mg/kg50% decrease in CIII activity within 2 hours; no hepatotoxicity
NeutrophilsNot specifiedIncreased ROS levels; reduced NF-κB activation
FungiNot specifiedCytostatic effects on Candida albicans; glucose neutralization

Eigenschaften

CAS-Nummer

76706-55-3

Molekularformel

C25H33N3O3S2

Molekulargewicht

487.7 g/mol

IUPAC-Name

(2Z,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide

InChI

InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13-/t17-,18+,21-/m0/s1

InChI-Schlüssel

XKTFQMCPGMTBMD-ZDBABOMLSA-N

SMILES

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC

Isomerische SMILES

C[C@@H](/C=C/C=C/C(C)C)C1=NC(=CS1)C2=NC(=CS2)/C=C/[C@@H]([C@@H](C)/C(=C/C(=O)N)/OC)OC

Kanonische SMILES

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC

Aussehen

Solid powder

Key on ui other cas no.

76706-55-3

Piktogramme

Acute Toxic

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl-
myxothiazol

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myxothiazol
Reactant of Route 2
Myxothiazol
Reactant of Route 3
Myxothiazol
Reactant of Route 4
Myxothiazol
Reactant of Route 5
Myxothiazol
Reactant of Route 6
Myxothiazol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.